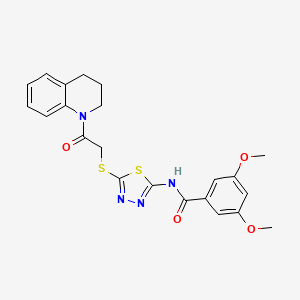
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a 3,4-dihydroquinolin-1(2H)-yl moiety, a thiadiazole ring, and a benzamide group with two methoxy substituents . These components are often found in bioactive molecules, suggesting that this compound could potentially have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 3,4-dihydroquinolin-1(2H)-yl moiety, the thiadiazole ring, and the benzamide group with two methoxy substituents .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the 3,4-dihydroquinolin-1(2H)-yl moiety, the thiadiazole ring, and the benzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 3,4-dihydroquinolin-1(2H)-yl moiety, the thiadiazole ring, and the benzamide group would likely impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antiproliferative and Antimicrobial Properties
Antiproliferative-Antimicrobial Properties of 1,3,4-Thiadiazole Compounds A study explored the biological activities of Schiff bases derived from 1,3,4-thiadiazole compounds, revealing significant DNA protective ability and antimicrobial activity against specific strains, as well as cytotoxicity on cancer cell lines. These findings suggest the potential for similar compounds, including N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, to be researched for antiproliferative and antimicrobial applications (Gür et al., 2020).
Adenosine Receptor Antagonists
Thiazole and Thiadiazole Analogues as Adenosine Receptor Antagonists Research on thiazole and thiadiazole analogues has developed novel classes of adenosine antagonists, highlighting the importance of these structures in modulating adenosine receptor affinity. This suggests that compounds containing thiadiazole groups may have potential applications in targeting adenosine receptors for therapeutic purposes (van Muijlwijk-Koezen et al., 2001).
Sigma-2 Receptor Probes
Sigma-2 Receptor Probes for Tumor Identification The development of sigma-2 receptor-binding ligands for imaging solid tumors in vivo demonstrates the relevance of dihydroquinolinone structures in creating potent and selective probes. This research avenue might be applicable to compounds with similar structural features for the diagnosis and study of proliferative diseases (Rowland et al., 2006).
Cellular Proliferation Markers
Cellular Proliferation Markers in Tumors A study on N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) for imaging tumor proliferation suggests the value of dihydroisoquinoline structures in assessing the proliferative status of solid tumors, offering a potential research direction for related compounds (Dehdashti et al., 2013).
Propiedades
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-29-16-10-15(11-17(12-16)30-2)20(28)23-21-24-25-22(32-21)31-13-19(27)26-9-5-7-14-6-3-4-8-18(14)26/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZCIXLRYBKQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

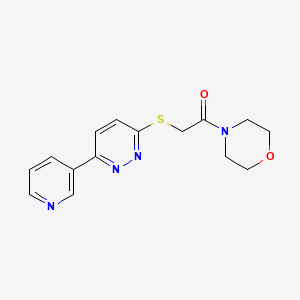
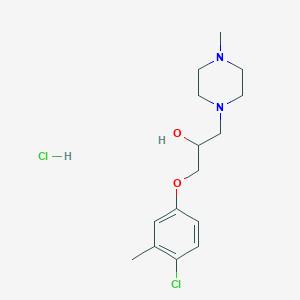
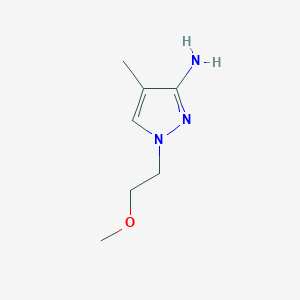
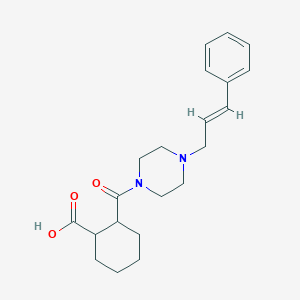
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2915146.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2915149.png)

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)
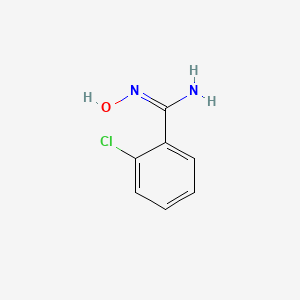

![6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2915159.png)


![2-phenoxy-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2915165.png)